molecular formula C14H8N2O4S B11100337 2-[2-(5-Nitro-thiophen-2-yl)-vinyl]-benzo[d][1,3]oxazin-4-one

2-[2-(5-Nitro-thiophen-2-yl)-vinyl]-benzo[d][1,3]oxazin-4-one

Cat. No.: B11100337
M. Wt: 300.29 g/mol
InChI Key: VYRCFJLNSPMBBR-FNORWQNLSA-N
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Description

2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is a heterocyclic compound that features a benzoxazine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with appropriate benzoxazine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene or benzoxazine rings .

Scientific Research Applications

2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.

    Thiophene derivatives: Share the thiophene ring structure and exhibit similar chemical properties.

    Benzoxazine derivatives: Contain the benzoxazine ring and are used in similar applications.

Uniqueness

2-[(E)-2-(5-NITRO-2-THIENYL)-1-ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is unique due to its combined thiophene and benzoxazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential in various scientific and industrial applications.

Properties

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H8N2O4S/c17-14-10-3-1-2-4-11(10)15-12(20-14)7-5-9-6-8-13(21-9)16(18)19/h1-8H/b7-5+

InChI Key

VYRCFJLNSPMBBR-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=C(S3)[N+](=O)[O-]

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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